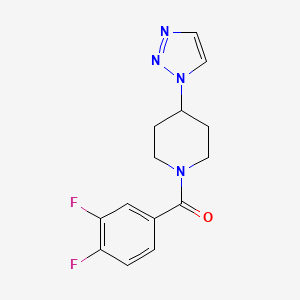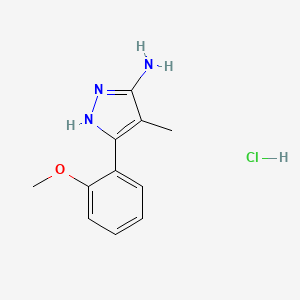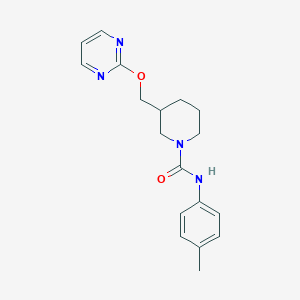
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. MPP is a piperidine derivative that has been synthesized through a novel method, and its unique structure makes it an interesting candidate for further study.
作用機序
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide can increase the levels of these neurotransmitters in the brain, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and cognitive function. N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of diseases such as Parkinson's and Alzheimer's.
実験室実験の利点と制限
One advantage of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is its unique structure, which makes it an interesting candidate for further study. Its mechanism of action, as an inhibitor of MAO, makes it a potential lead compound for the development of new drugs. However, one limitation of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is its limited availability and high cost, which may make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the study of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide. One potential area of research is the development of new drugs based on the structure of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide. Another area of research is the study of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide, and to determine its potential as a therapeutic agent.
合成法
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide was synthesized through a multistep process that involved the reaction of 4-methylbenzaldehyde with 2-chloropyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involved the reaction of the resulting compound with piperidine-1-carboxylic acid, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The Boc group was then removed using trifluoroacetic acid, resulting in the final product, N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide.
科学的研究の応用
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has shown potential as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an interesting candidate for further study. N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(4-methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-5-7-16(8-6-14)21-18(23)22-11-2-4-15(12-22)13-24-17-19-9-3-10-20-17/h3,5-10,15H,2,4,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLOCRUKGKUHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B2600400.png)

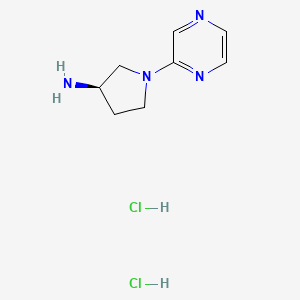
![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)

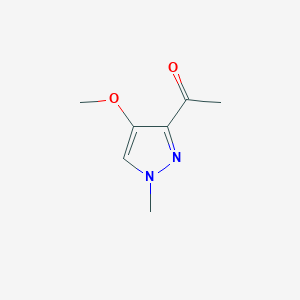

![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/no-structure.png)
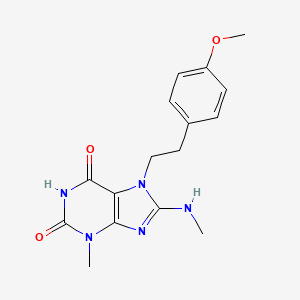
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)
